molecular formula C19H14BrFN2O2 B2754002 1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946245-41-6

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2754002
CAS RN: 946245-41-6
M. Wt: 401.235
InChI Key: LXPIVUVGGGMISH-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFC is a dihydropyridine derivative that has been extensively studied for its unique properties and potential therapeutic applications.

Scientific Research Applications

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. This compound has also been found to have anti-diabetic properties by regulating glucose metabolism and insulin secretion. Additionally, this compound has been shown to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of histone deacetylase (HDAC), a class of enzymes that play a crucial role in gene expression and cell growth. This compound has also been found to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including cell proliferation and differentiation. Additionally, this compound has been found to bind to the adenosine receptor, a G protein-coupled receptor that regulates various physiological processes, including neurotransmission and inflammation.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been found to regulate glucose metabolism and insulin secretion, making it a potential candidate for the treatment of diabetes. Additionally, this compound has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in lab experiments include its unique properties, such as its ability to inhibit HDAC and PKC activity, and its potential therapeutic applications. The limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer, diabetes, and cardiovascular diseases. Another potential direction is to investigate the safety and efficacy of this compound in animal models and clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications.

Synthesis Methods

The synthesis of 1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the condensation reaction of 4-bromo-2-fluoroaniline and benzaldehyde followed by cyclization with ethyl acetoacetate. The resulting product is then treated with ammonium acetate to obtain the final product, this compound. The synthesis method of this compound is a complex process that requires expertise in organic chemistry and access to sophisticated laboratory equipment.

properties

IUPAC Name

1-benzyl-N-(4-bromo-2-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c20-14-8-9-17(16(21)11-14)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPIVUVGGGMISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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